Heptatriacontane

Description

Propriétés

IUPAC Name |

heptatriacontane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H76/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-37H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXEZIKSRSYGOED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

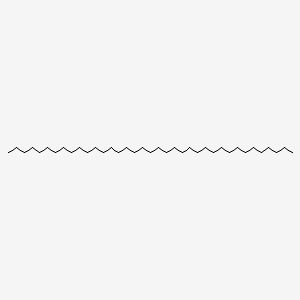

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H76 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064591 | |

| Record name | Heptatriacontane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7194-84-5 | |

| Record name | Heptatriacontane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7194-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptatriacontane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007194845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptatriacontane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptatriacontane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptatriacontane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTATRIACONTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HHO62R7RM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Heptatriacontane (C37H76): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Whitepaper on the Properties, Synthesis, and Applications of a Long-Chain Alkane

Heptatriacontane, a long-chain saturated hydrocarbon with the chemical formula C37H76, serves as a significant compound in various scientific and industrial fields. Its well-defined physical and chemical properties make it an invaluable tool in analytical chemistry, materials science, and potentially in the realm of drug development. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthesis protocols, and current and prospective applications, with a focus on its utility for researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound

This compound is a linear alkane consisting of a 37-carbon backbone.[1] Its high molecular weight and long, unbranched structure dictate its physical state and solubility. At room temperature, it exists as a white, waxy solid.[2] A summary of its key quantitative properties is presented in Table 1.

| Property | Value | References |

| Chemical Formula | C37H76 | [3][4][5] |

| Molecular Weight | 521.00 g/mol | [4][5] |

| CAS Number | 7194-84-5 | [3][4][5] |

| Melting Point | 77-79 °C | [5] |

| Boiling Point | ~505 °C (at atmospheric pressure) | [1] |

| Density | ~0.828 g/cm³ | [2] |

| Solubility | Insoluble in water; soluble in nonpolar organic solvents like hexane (B92381) and benzene. | [2] |

| Appearance | White crystalline solid or powder | [2] |

Synthesis of this compound

The synthesis of high-purity, long-chain alkanes like this compound requires specific methodologies to ensure the formation of a linear carbon chain and to avoid side reactions. Common synthetic routes include the Wurtz reaction, Kolbe electrolysis, and the Wittig reaction followed by hydrogenation.

Wittig Reaction Followed by Hydrogenation

A versatile two-step method for synthesizing long-chain alkanes involves the Wittig reaction to create a long-chain alkene, which is subsequently hydrogenated to the corresponding alkane.[1]

Experimental Protocol:

Part 1: Synthesis of a Long-Chain Alkene via Wittig Reaction

-

Materials:

-

Long-chain alkyltriphenylphosphonium bromide (e.g., Octadecyltriphenylphosphonium bromide)

-

Long-chain aldehyde (e.g., Nonadecanal)

-

Strong base (e.g., n-butyllithium in hexane)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Hexane

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

Ylide Generation: In a flame-dried flask under an inert atmosphere, suspend the alkyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0°C.

-

Slowly add one equivalent of the strong base. The formation of the ylide is often indicated by a color change.

-

Stir the mixture at 0°C for one hour, then allow it to warm to room temperature and stir for an additional hour.

-

Wittig Reaction: Cool the ylide solution back to 0°C.

-

Dissolve one equivalent of the long-chain aldehyde in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the product with hexane.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting alkene by column chromatography on silica (B1680970) gel.

-

Part 2: Hydrogenation of the Alkene

-

Materials:

-

Purified long-chain alkene

-

Palladium on carbon (10% Pd/C)

-

Solvent (e.g., ethanol (B145695) or ethyl acetate)

-

Hydrogen gas

-

-

Procedure:

-

Dissolve the alkene in the chosen solvent in a flask suitable for hydrogenation.

-

Add a catalytic amount of 10% Pd/C.

-

Connect the flask to a hydrogenation apparatus.

-

Evacuate the flask and backfill with hydrogen gas (repeat three times).

-

Stir the mixture vigorously under a hydrogen atmosphere (1-3 atm) at room temperature until the starting material is consumed (monitored by TLC or GC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent to yield the final product, this compound.

-

References

An In-depth Technical Guide to the Physical Properties of n-Heptatriacontane

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Heptatriacontane (C₃₇H₇₆) is a long-chain alkane, a class of saturated hydrocarbons with the general formula CₙH₂ₙ₊₂.[1][2] As a high-molecular-weight hydrocarbon, its physical properties are primarily dictated by the significant van der Waals forces between its long, linear carbon chains.[2][3] This technical guide provides a comprehensive overview of the core physical properties of n-heptatriacontane, including detailed experimental protocols for their determination and relevant data presented for easy reference. This information is crucial for professionals in research, science, and drug development who may utilize long-chain alkanes in various applications, including as formulation excipients, in material science, or as chemical standards.

Core Physical Properties

The physical characteristics of n-heptatriacontane are summarized in the tables below. These properties are fundamental to understanding its behavior in various physical and chemical systems.

General and Molecular Properties

| Property | Value | Source(s) |

| Molecular Formula | C₃₇H₇₆ | [3][4][5] |

| Molecular Weight | 520.98 - 521.0 g/mol | [3][4][5] |

| Appearance | White, powdery or crystalline solid | [3] |

| Physical State | Solid at room temperature | [2][3] |

| CAS Number | 7194-84-5 | [4][5][6] |

Thermal Properties

| Property | Value | Source(s) |

| Melting Point | 75.1 - 79 °C (348.25 - 352.15 K) | [3][6] |

| Boiling Point | ~471 - 502.6 °C (estimated) | [3][6] |

| Flash Point | 376.8 °C (estimated) | [7] |

| Enthalpy of Vaporization (ΔvapH) | 37.0 ± 0.5 kcal/mol at 491 K | [8] |

Physicochemical Properties

| Property | Value | Source(s) |

| Density | ~0.8284 - 0.9084 g/cm³ (estimate) | [3][6] |

| Refractive Index | ~1.455 - 1.4677 (estimate) | [6][7] |

| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C (predicted) | [7] |

| Water Solubility | Insoluble | [3][6][9] |

| Solubility in Organic Solvents | Soluble in nonpolar solvents (e.g., hexane, benzene) | [3] |

| LogP (Octanol/Water Partition Coefficient) | 14.67970 - 19.6 (estimated) | [7][9][10] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of n-heptatriacontane are outlined below. These protocols are based on standard techniques for the characterization of long-chain alkanes.

Determination of Melting Point

The melting point of n-heptatriacontane can be accurately determined using a capillary melting point apparatus.

Methodology:

-

A small, finely powdered sample of n-heptatriacontane is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Experimental Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of n-heptatriacontane.

Determination of Boiling Point (Under Reduced Pressure)

Due to its high boiling point at atmospheric pressure, which can lead to thermal decomposition, the boiling point of n-heptatriacontane is determined under reduced pressure (vacuum distillation).

Methodology:

-

A sample of n-heptatriacontane is placed in a distillation flask connected to a vacuum pump and a manometer.

-

The pressure inside the apparatus is reduced to a known, stable value.

-

The sample is heated, and the temperature at which the liquid boils and its vapor condenses is recorded.

-

The observed boiling point at the reduced pressure can be extrapolated to atmospheric pressure using a nomograph if required.

Determination of Density

The density of solid n-heptatriacontane can be determined using a pycnometer.

Methodology:

-

The mass of a clean, dry pycnometer is determined.

-

The pycnometer is filled with a non-solvent for n-heptatriacontane (e.g., water with a surfactant), and its mass is measured.

-

A known mass of n-heptatriacontane is added to the empty pycnometer.

-

The pycnometer containing the sample is then filled with the non-solvent, and its mass is determined.

-

The density is calculated from the mass and volume of the displaced non-solvent.

Determination of Solubility

The solubility of n-heptatriacontane in various solvents is determined by preparing saturated solutions.

Methodology:

-

An excess amount of n-heptatriacontane is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated at a constant temperature for an extended period to ensure equilibrium is reached.

-

The undissolved solid is removed by filtration or centrifugation.

-

A known volume of the saturated solution is taken, and the solvent is evaporated.

-

The mass of the remaining n-heptatriacontane is measured to determine its concentration in the saturated solution.

Logical Relationship of n-Heptatriacontane's Physical State

References

- 1. physical properties of alkanes [unacademy.com]

- 2. Physical Properties of Alkanes and Their Variations [vedantu.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Heptatriacontane [webbook.nist.gov]

- 5. This compound | C37H76 | CID 23598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-HEPTATRIACONTANE CAS#: 7194-84-5 [m.chemicalbook.com]

- 7. guidechem.com [guidechem.com]

- 8. This compound [webbook.nist.gov]

- 9. 7194-84-5 CAS MSDS (N-HEPTATRIACONTANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. This compound | C37H76 | CID 23598 - PubChem [pubchem.ncbi.nlm.nih.gov]

Heptatriacontane (CAS 7194-84-5): A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Heptatriacontane (CAS 7194-84-5), a long-chain aliphatic hydrocarbon. This document consolidates key chemical and physical data, outlines detailed experimental protocols for its synthesis and analysis, and explores its potential, though currently under-investigated, biological activities and applications in drug development.

Core Chemical and Physical Properties

This compound is a saturated hydrocarbon with the chemical formula C₃₇H₇₆. Its long, linear structure imparts specific physical properties, making it a waxy solid at room temperature with very low solubility in polar solvents.[1]

| Property | Value | Reference(s) |

| CAS Number | 7194-84-5 | [2] |

| Molecular Formula | C₃₇H₇₆ | [2] |

| Molecular Weight | 521.0 g/mol | [2] |

| Appearance | White to almost white powder or crystal | [3] |

| Melting Point | 77-79 °C | [4] |

| Boiling Point | 502.6 °C (estimate) | [4] |

| Solubility | Insoluble in water | [1][4] |

| IUPAC Name | This compound | [2] |

| InChI | 1S/C37H76/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-37H2,1-2H3 | [2] |

| InChIKey | PXEZIKSRSYGOED-UHFFFAOYSA-N | [2] |

| SMILES | CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC | [2] |

Synthesis and Purification

High-purity linear alkanes like this compound can be synthesized through classic organic reactions. The Wurtz reaction is a notable method for this purpose.

Experimental Protocol: Synthesis via Wurtz Reaction

The Wurtz reaction couples two alkyl halides in the presence of sodium metal to form a new carbon-carbon bond, yielding a longer alkane.[3][5] To synthesize this compound, a long-chain alkyl halide would be required. The following is a generalized protocol.

Materials:

-

Long-chain alkyl halide (e.g., 1-iodooctadecane)

-

Sodium metal, finely dispersed

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Apparatus for reaction under inert atmosphere (e.g., Schlenk line)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Under a positive pressure of nitrogen, add finely dispersed sodium metal to the flask containing anhydrous ether or THF.

-

Dissolve the long-chain alkyl halide in anhydrous ether or THF and add it to the dropping funnel.

-

Add the alkyl halide solution dropwise to the stirred suspension of sodium metal at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for several hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature and cautiously quench the excess sodium by the slow addition of ethanol, followed by water.

-

Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

References

An In-depth Technical Guide on the Physicochemical Properties of Heptatriacontane

This technical guide provides a comprehensive overview of the melting and boiling points of heptatriacontane (C₃₇H₇₆), a long-chain saturated hydrocarbon. The document is intended for researchers, scientists, and professionals in drug development who require precise data and methodologies for handling such compounds.

Physicochemical Data of n-Heptatriacontane

This compound is a solid at standard conditions, a characteristic of higher alkanes (those with more than 18 carbon atoms).[1] Its physical properties, particularly its phase transition temperatures, are critical for various applications, including its use as a standard in gas chromatography and in the formulation of products requiring high thermal stability.

| Property | Value | Unit | Source(s) |

| Melting Point | 77 - 79 | °C | |

| 76 - 78 | °C | ||

| Boiling Point | ~505 (estimate) | °C | [2][3] |

| 280 - 282 @ 1 Torr | °C | [3] | |

| Molecular Weight | 521.00 | g/mol | [4] |

| CAS Number | 7194-85-5 | - | [2] |

Experimental Protocols for Determining Melting and Boiling Points

The determination of the melting and boiling points of long-chain alkanes like this compound requires specific methodologies to account for their physical and chemical properties.

1. Melting Point Determination

The melting point of a solid crystalline substance like this compound is the temperature at which it transitions from a solid to a liquid phase. For high-purity alkanes, this transition occurs over a narrow range.

-

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube.

-

Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath with a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded. This range is reported as the melting point.

-

2. Boiling Point Determination

Determining the boiling point of very long-chain alkanes at atmospheric pressure is challenging due to their high boiling points. At temperatures around 500°C, thermal decomposition (cracking) of the C-C bonds can occur, leading to the formation of smaller alkanes and alkenes.[3] This would compromise the integrity of the measurement.

-

Methodology: Vacuum Distillation To avoid thermal degradation, the boiling point is determined under reduced pressure (vacuum distillation).[3] A liquid boils when its vapor pressure equals the surrounding pressure. By reducing the ambient pressure, the boiling point is significantly lowered.[3]

-

Apparatus Setup: A distillation apparatus is assembled, including a distillation flask, a condenser, a receiving flask, and a connection to a vacuum pump. A manometer is included to measure the pressure accurately.

-

Procedure: The this compound sample is placed in the distillation flask. The system is evacuated to a specific, stable low pressure (e.g., 1 Torr).

-

Heating: The sample is heated, and the temperature of the vapor that distills is recorded along with the precise pressure.

-

Data Analysis: The boiling point at atmospheric pressure can be estimated from the boiling point at reduced pressure using a nomograph or the Clausius-Clapeyron equation.

-

-

Methodology: Correlation Gas Chromatography Another method to determine the vaporization enthalpies, which are related to boiling points, is through correlation gas chromatography. This technique is particularly useful for high molecular weight compounds. The retention time of the compound in a gas chromatograph is correlated with the vapor pressures of known standards.[5]

Logical Workflow for Boiling Point Determination

The following diagram illustrates the logical workflow for the experimental determination of the boiling point of a high-molecular-weight alkane like this compound, highlighting the decision-making process that leads to the use of vacuum distillation.

Workflow for selecting the appropriate distillation method.

References

An In-depth Technical Guide to the Solubility of Heptatriacontane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptatriacontane (C₃₇H₇₆) is a long-chain, saturated hydrocarbon, or alkane, characterized by its waxy, solid appearance at room temperature.[1] As a nonpolar molecule, its solubility is dictated by the principle of "like dissolves like," exhibiting a strong affinity for nonpolar organic solvents while being virtually insoluble in polar solvents such as water.[2][3] Understanding the solubility characteristics of this compound is crucial for its application in various fields, including its use as a standard in chromatography, a component in the formulation of lubricants and coatings, and in studies related to wax deposition in the petroleum industry.[2] This technical guide provides a comprehensive overview of the solubility of this compound, including quantitative data for analogous compounds, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The following table summarizes the experimental solubility of hexatriacontane (B166362) in various n-alkane solvents at different temperatures. This data is presented as the mole fraction of the solute.

| Solvent | Temperature (°C) | Solubility (Mole Fraction, x * 10⁻⁴) |

| n-Hexane | 11.4 | 0.11 |

| 15.1 | 0.19 | |

| 19.1 | 0.33 | |

| 23.0 | 0.56 | |

| 27.2 | 0.96 | |

| 31.1 | 1.55 | |

| 35.1 | 2.51 | |

| n-Octane | 19.8 | 0.65 |

| 23.8 | 1.11 | |

| 28.0 | 1.86 | |

| 32.1 | 3.01 | |

| n-Decane | 25.5 | 2.21 |

| 29.0 | 3.48 | |

| 33.0 | 5.51 | |

| 37.0 | 8.52 | |

| n-Dodecane | 30.0 | 5.31 |

| 34.0 | 8.24 | |

| 38.0 | 12.5 |

Data sourced from Madsen, H. E. L., & Boistelle, R. (1979). Solubility of octacosane (B166375) and hexatriacontane in different n-alkane solvents. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 75, 1254-1258.[5][6]

Qualitatively, this compound is also expected to be soluble in other nonpolar solvents such as toluene, benzene, chloroform, and diethyl ether, particularly at elevated temperatures.[1][7][8]

Experimental Protocols for Solubility Determination

The solubility of a solid, high-molecular-weight alkane like this compound can be determined using several established experimental methods. The two most common and reliable methods are the gravimetric method and Differential Scanning Calorimetry (DSC).

Gravimetric Method

This classical method involves the direct measurement of the mass of solute that dissolves in a known mass of solvent to form a saturated solution at a specific temperature.[9][10]

Objective: To determine the solubility of this compound in an organic solvent at a constant temperature.

Materials and Apparatus:

-

High-purity this compound

-

Selected organic solvent (e.g., toluene, hexane)

-

Thermostatic water bath or heating mantle with temperature control

-

Magnetic stirrer and stir bars

-

Analytical balance (accurate to ±0.0001 g)

-

Conical flasks with stoppers

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, glass funnel with filter paper)

-

Pre-weighed evaporation dishes or beakers

-

Oven or vacuum desiccator for solvent evaporation

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a conical flask containing a known volume of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.[5]

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic water bath set to the desired temperature.

-

Allow the mixture to equilibrate for an extended period (typically 24-48 hours) with continuous stirring to ensure the solution is fully saturated.[5]

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop the stirring and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated pipette to prevent premature crystallization of the solute.

-

Filter the withdrawn sample to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered, saturated solution to a pre-weighed evaporation dish.

-

Weigh the dish with the solution to determine the total mass of the solution.

-

Carefully evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the melting point of this compound, or by using a rotary evaporator.

-

Once all the solvent has evaporated, place the dish in a desiccator to cool to room temperature.

-

Weigh the dish containing the dry this compound residue. Repeat the drying and weighing process until a constant mass is achieved.[10]

-

Calculation of Solubility:

-

Mass of the saturated solution = (Mass of dish + solution) - (Mass of empty dish)

-

Mass of the dissolved this compound = (Mass of dish + dry residue) - (Mass of empty dish)

-

Mass of the solvent = Mass of the saturated solution - Mass of the dissolved this compound

-

Solubility ( g/100 g solvent) = (Mass of dissolved this compound / Mass of the solvent) × 100

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time. It can be used to determine the solubility of a solid in a liquid by measuring the heat of dissolution.[11][12]

Objective: To determine the solubility curve of this compound in an organic solvent over a range of temperatures.

Materials and Apparatus:

-

High-purity this compound

-

Selected organic solvent

-

Differential Scanning Calorimeter (DSC)

-

Hermetic DSC pans and sealing press

-

Analytical balance

Procedure:

-

Sample Preparation:

-

Prepare a series of mixtures of this compound and the solvent with known compositions (e.g., 5, 10, 15, 20 wt% this compound).

-

Accurately weigh a small amount (typically 5-10 mg) of each mixture into a hermetic DSC pan and seal it to prevent solvent evaporation during the experiment.[5]

-

-

DSC Analysis:

-

Place the sealed pan containing the sample and a sealed empty reference pan into the DSC instrument.

-

Heat the sample at a controlled rate (e.g., 2-5 °C/min) over a temperature range that encompasses the expected dissolution of the this compound.

-

Record the heat flow as a function of temperature. The dissolution of the solid will be observed as an endothermic peak on the DSC thermogram.[11]

-

Data Interpretation:

-

The temperature at which the endothermic peak ends corresponds to the saturation temperature for that specific composition. This is the temperature at which all the this compound has dissolved in the solvent.[5]

-

By plotting the composition of the mixtures (wt% this compound) against their corresponding final dissolution temperatures, a solubility curve can be constructed.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for determining the solubility of this compound using the gravimetric method.

Caption: Workflow for Gravimetric Solubility Determination.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. All about Solubility of Alkanes [unacademy.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Solubility of octacosane and hexatriacontane in different n-alkane solvents - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 7. DOTRIACONTANE CAS#: 544-85-4 [m.chemicalbook.com]

- 8. Dotriacontane | C32H66 | CID 11008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. pharmajournal.net [pharmajournal.net]

- 11. researchgate.net [researchgate.net]

- 12. azom.com [azom.com]

Heptatriacontane in Plant Waxes: A Technical Guide to Natural Sources, Analysis, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptatriacontane (n-C37H76) is a long-chain alkane found as a component of the epicuticular wax of various plants. This waxy layer serves as a crucial protective barrier against environmental stressors, including desiccation, UV radiation, and pathogen attack. The composition of these waxes, including the presence and concentration of specific alkanes like this compound, can vary significantly between plant species, organs, and in response to environmental conditions. This technical guide provides an in-depth overview of the natural sources of this compound in plant waxes, detailed methodologies for its extraction and quantification, and an exploration of its biosynthetic pathway.

Natural Sources of this compound

This compound has been identified in the cuticular waxes of a range of plant species. While comprehensive quantitative data across a wide variety of plants is not extensively compiled in a single source, the following table summarizes available data and notable occurrences. Alkanes are major constituents of the epicuticular wax in many plants, including the model organism Arabidopsis thaliana.

| Plant Species | Plant Part | This compound Concentration (% of total wax alkanes) | Reference |

| Dianthus caryophyllus | Leaf | Present (Hentriacontane C31 was 30.6%) | [1] |

| Dianthus gratianopolitanus | Leaf | Present (Hentriacontane C31 was 20.81%) | [1] |

| Arabidopsis thaliana | Leaf | C32-C37 wax compounds present in higher amounts in trichome-rich mutants | [2] |

| Hibiscus sp. | Not specified | Reported as a source | [PubChem] |

| Cannabis sativa | Not specified | Reported as a source | [PubChem] |

| Angelica dahurica | Not specified | Reported as a source | [PubChem] |

| Gossypium hirsutum (Cotton) | Leaf | Wax contains very-long-chain alkanes | [3][4] |

Note: Quantitative data for this compound is often reported as part of the total long-chain alkane fraction. The data for Dianthus species is for hentriacontane (B1218953) (C31), a closely related long-chain alkane, and is included to provide a quantitative context for alkane abundance in plant waxes.

Experimental Protocols

The accurate extraction and quantification of this compound from plant waxes are critical for research and development. The following protocols are based on established methods for the analysis of long-chain alkanes from plant tissues.

Extraction of Epicuticular Waxes

This protocol describes a standard method for the extraction of surface waxes from plant leaves.

Materials:

-

Fresh plant leaves

-

Chloroform (B151607) (HPLC grade)

-

Glass beakers or vials with PTFE-lined caps

-

Internal standard (e.g., tetracosane (B166392) (n-C24) or hexatriacontane (B166362) (n-C36) solution of known concentration in chloroform)

-

Rotary evaporator or a gentle stream of nitrogen gas

-

Analytical balance

Procedure:

-

Determine the surface area of the fresh leaves if quantification per unit area is required. This can be done using a leaf area meter or image analysis software.

-

Weigh the fresh leaf tissue.

-

Immerse the intact leaves in a known volume of chloroform for 30-60 seconds at room temperature. Brief immersion is crucial to minimize the extraction of intracellular lipids.

-

Add a known amount of the internal standard to the chloroform extract. The choice of internal standard should be a long-chain alkane that is not naturally present in the sample or is present at very low concentrations.

-

Carefully remove the leaves from the solvent.

-

Evaporate the chloroform extract to dryness using a rotary evaporator at a temperature below 40°C or under a gentle stream of nitrogen gas.

-

The resulting residue is the crude epicuticular wax extract. Record the dry weight of the wax.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and reliable technique for the separation, identification, and quantification of long-chain alkanes like this compound.

Materials:

-

Dried epicuticular wax extract

-

Hexane (B92381) (HPLC grade)

-

GC-MS system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

-

Autosampler vials with inserts

Procedure:

-

Sample Preparation:

-

Re-dissolve the dried wax extract in a precise volume of hexane (e.g., 1 mL).

-

Vortex the sample to ensure the wax is fully dissolved.

-

Transfer the solution to a GC-MS autosampler vial.

-

-

GC-MS Analysis:

-

Injector Temperature: 280-300°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp 1: Increase to 200°C at a rate of 10°C/min.

-

Ramp 2: Increase to 320°C at a rate of 5°C/min.

-

Hold at 320°C for 10-15 minutes.

-

-

MS Conditions:

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Electron Ionization (EI) Mode: 70 eV

-

Scan Range: m/z 50-600

-

-

-

Quantification:

-

Identify the this compound peak in the chromatogram based on its retention time and mass spectrum (characteristic fragment ions for n-alkanes).

-

Quantify the amount of this compound by comparing its peak area to the peak area of the known amount of the internal standard.

-

The concentration can be expressed as µg/g of fresh leaf weight, µg/cm² of leaf surface area, or as a percentage of the total wax extract.

-

Biosynthesis of Very-Long-Chain Alkanes

The biosynthesis of very-long-chain alkanes (VLCAs) like this compound is a multi-step process that occurs primarily in the endoplasmic reticulum of epidermal cells. The pathway begins with the elongation of fatty acid precursors and culminates in the formation of alkanes.

The core of the alkane-forming pathway in plants involves a complex of proteins, with ECERIFERUM1 (CER1) and ECERIFERUM3 (CER3) being essential components in Arabidopsis thaliana.[5] This complex is believed to catalyze the conversion of very-long-chain acyl-CoAs into alkanes.[5] The proposed mechanism involves the reduction of the acyl-CoA to an aldehyde intermediate, which is then decarbonylated to produce an alkane with one less carbon atom.[5]

Caption: Proposed pathway for very-long-chain alkane biosynthesis in plants.

The diagram above illustrates the final steps in the biosynthesis of this compound. A very-long-chain acyl-CoA (in this case, a C38 precursor) is acted upon by the CER1-CER3 enzyme complex. This leads to the formation of an aldehyde intermediate, which is then decarbonylated to yield the final C37 alkane, this compound, with the release of carbon monoxide.

Conclusion

This compound is a naturally occurring long-chain alkane in the protective wax layer of various plants. Its presence and concentration can be determined using established extraction and GC-MS analytical protocols. Understanding the biosynthesis of this compound and other very-long-chain alkanes provides insights into the fundamental processes of plant cuticle formation and their adaptation to environmental stresses. Further research to quantify this compound across a broader range of plant species will enhance our understanding of its distribution and potential applications in various scientific and industrial fields.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mail.pakbs.org [mail.pakbs.org]

- 5. Reconstitution of Plant Alkane Biosynthesis in Yeast Demonstrates That Arabidopsis ECERIFERUM1 and ECERIFERUM3 Are Core Components of a Very-Long-Chain Alkane Synthesis Complex - PMC [pmc.ncbi.nlm.nih.gov]

Heptatriacontane in Insect Cuticular Hydrocarbons: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cuticular hydrocarbons (CHCs) are a critical component of the insect exoskeleton, forming a waxy layer that provides protection against desiccation and mediates a wide array of chemical communication signals. Among the vast diversity of these compounds, very long-chain hydrocarbons such as heptatriacontane (C37) play a significant, albeit less frequently quantified, role. This technical guide provides a comprehensive overview of the presence, function, and analysis of this compound and its isomers in insect CHC profiles. It details the experimental protocols for the extraction and analysis of these compounds, presents available quantitative data, and visualizes the biosynthetic and signaling pathways involving these large molecules. This document is intended to serve as a valuable resource for researchers in entomology, chemical ecology, and those involved in the development of novel pest management strategies that may target CHC biosynthesis or perception.

Introduction

Insect cuticular hydrocarbons are a complex mixture of straight-chain alkanes (n-alkanes), methyl-branched alkanes, and unsaturated hydrocarbons (alkenes and alkadienes)[1]. The composition of this layer is species-specific and can vary with age, sex, diet, and environmental conditions[1]. The primary functions of CHCs are to prevent water loss, a critical adaptation for terrestrial life, and to act as semiochemicals in intra- and interspecific communication[1]. These chemical signals are involved in mate recognition, nestmate recognition in social insects, and species isolation[2].

This compound (C37) represents a class of very long-chain hydrocarbons found in the CHC profiles of some insects. While hydrocarbons in the C21 to C35 range are more commonly reported, the presence of C37 and even longer chain hydrocarbons has been documented, particularly in species adapted to arid environments or those utilizing very specific chemical cues[3]. One notable example is the tsetse fly, Glossina morsitans, where a branched C37 isomer, 15,19,23-trimethylthis compound, functions as a contact sex pheromone[4].

This guide will delve into the technical aspects of studying this compound in insect CHCs, from experimental design to data interpretation.

Quantitative Data on this compound and Other Very Long-Chain CHCs

Quantitative data on the specific abundance of this compound across a wide range of insect species is limited in the current literature. Many studies report the presence of a range of CHCs but do not provide the relative percentages of each compound, especially for very long-chain varieties. The following table summarizes the general CHC composition of several insect orders, with specific examples where very long-chain hydrocarbons, including those in the C37 range, have been noted.

| Order | Species | n-Alkanes (%) | Methyl-branched Alkanes (%) | Alkenes (%) | This compound (C37) Presence/Abundance | Reference |

| Diptera | Glossina morsitans (Tsetse fly) | Present | Present | Present | 15,19,23-trimethylthis compound is a key sex pheromone. | [4] |

| Diptera | Chrysomya putoria (Blow fly) | Present | Present | Present | Present in males (chain lengths C21-C37). | |

| Blattodea | Blattella germanica (German cockroach) | ~10 | ~85 (mono-, di-, tri-, tetra-) | ~5 | CHCs up to C58 have been detected using specialized techniques, suggesting the potential presence of C37. | |

| Hymenoptera | Myrmica ruginodis (Ant) | Present | Present | Dominant (Alkadienes) | Chain lengths up to C37 have been reported in the genus Myrmica. | |

| Coleoptera | Tenebrio molitor (Mealworm beetle) | Present | Present | Present | CHC profiles are known to shift towards longer chains in response to desiccation stress. | [3] |

| Orthoptera | General Profile | Predominantly n-alkanes and methyl-branched alkanes | Data on specific very long-chain alkanes is sparse. |

Note: "Present" indicates that the compound has been identified, but specific quantitative data on its relative abundance was not provided in the cited literature. The detection of very long-chain hydrocarbons is highly dependent on the analytical methodology used.

Experimental Protocols

The accurate analysis of this compound and other very long-chain CHCs requires meticulous experimental procedures. The following sections detail the standard protocols for their extraction and analysis.

Cuticular Hydrocarbon Extraction

The choice of extraction method depends on the research question, the size of the insect, and whether the specimen needs to be kept alive.

Protocol 1: Solvent Extraction (for whole-body or body-part analysis)

This is the most common method for obtaining a comprehensive CHC profile.

-

Materials:

-

Glass vials (2-4 mL) with polytetrafluoroethylene (PTFE)-lined caps

-

High-purity non-polar solvent (e.g., n-hexane, pentane)

-

Forceps

-

Vortex mixer

-

Nitrogen gas evaporator or a gentle stream of filtered air

-

Gas chromatography (GC) vials with micro-inserts

-

-

Procedure:

-

Select individual insects and, if desired, separate them by sex, age, or body part.

-

Place the insect(s) into a clean glass vial.

-

Add a known volume of the non-polar solvent (e.g., 500 µL of n-hexane) to the vial, ensuring the insect is fully submerged.

-

Agitate the vial on a vortex mixer for 2-5 minutes to facilitate the dissolution of the cuticular lipids.

-

Carefully remove the insect from the vial using clean forceps.

-

Evaporate the solvent to concentrate the CHC extract under a gentle stream of nitrogen gas at room temperature. Avoid complete dryness for an extended period to prevent the loss of more volatile components.

-

Re-dissolve the residue in a small, precise volume of the solvent (e.g., 50 µL) for GC-MS analysis.

-

Transfer the final extract to a GC vial with a micro-insert.

-

Protocol 2: Solid-Phase Microextraction (SPME) (Non-destructive sampling)

SPME is suitable for sampling CHCs from living insects or valuable museum specimens without causing damage.

-

Materials:

-

SPME fiber holder and fiber (e.g., polydimethylsiloxane (B3030410) - PDMS)

-

GC-MS instrument with an SPME-compatible injection port

-

-

Procedure:

-

Gently restrain the live insect.

-

Expose the SPME fiber by extending it from the holder.

-

Gently rub the fiber over the cuticle of the insect for a set period (e.g., 1-2 minutes).

-

Retract the fiber into the needle.

-

Immediately insert the SPME device into the heated injection port of the GC-MS for thermal desorption of the adsorbed CHCs.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for separating, identifying, and quantifying individual CHCs.

-

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

-

A non-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for CHC analysis.

-

-

Typical GC-MS Parameters:

-

Injection Volume: 1 µL

-

Injector Temperature: 280-300°C (Splitless mode)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 50-70°C, hold for 1-2 minutes.

-

Ramp: Increase at 10-20°C/min to 320°C.

-

Final hold: Hold at 320°C for 10-20 minutes to ensure the elution of very long-chain hydrocarbons like this compound.

-

-

MS Transfer Line Temperature: 280-300°C

-

Ion Source Temperature: 230°C

-

Electron Ionization (EI) Energy: 70 eV

-

Mass Scan Range: m/z 40-600

-

-

Data Analysis:

-

Identification: Individual CHCs are identified by comparing their mass spectra with libraries (e.g., NIST) and by their retention times relative to known standards (e.g., an n-alkane series). The molecular ion (M+) is often weak or absent for long-chain alkanes in EI-MS, so characteristic fragmentation patterns are used for identification.

-

Quantification: The relative abundance of each CHC is determined by integrating the area under its corresponding peak in the total ion chromatogram. The percentage of each compound is calculated relative to the total area of all identified CHC peaks.

-

Biosynthesis and Signaling Pathways

Biosynthesis of Very Long-Chain Alkanes

The biosynthesis of CHCs, including this compound, originates from fatty acid metabolism and occurs primarily in specialized cells called oenocytes. The process involves the elongation of fatty acyl-CoA precursors and their subsequent conversion to hydrocarbons.

The general pathway for the biosynthesis of a very long-chain alkane like n-heptatriacontane involves the following key steps:

-

Fatty Acid Synthesis: The process starts with the de novo synthesis of fatty acids by the fatty acid synthase (FAS) complex.

-

Elongation: Very-long-chain fatty acids (VLCFAs) are produced through the action of fatty acid elongase enzymes, which sequentially add two-carbon units from malonyl-CoA to the growing acyl chain. To produce a C38 fatty acid precursor for this compound, multiple elongation cycles are required.

-

Reduction: The very-long-chain acyl-CoA is then reduced to a fatty aldehyde by a fatty acyl-CoA reductase (FAR).

-

Decarbonylation: The final step involves the conversion of the fatty aldehyde to a hydrocarbon with one less carbon atom. In insects, this is catalyzed by a P450 oxidative decarbonylase (CYP4G family), which removes the carbonyl carbon as CO2.

Caption: Biosynthetic pathway of n-heptatriacontane in insects.

For methyl-branched alkanes like 15,19,23-trimethylthis compound, the biosynthesis is more complex, involving the incorporation of methylmalonyl-CoA instead of malonyl-CoA at specific elongation steps, which is derived from amino acids such as valine, isoleucine, and methionine.

Signaling Pathway: this compound Isomer as a Contact Pheromone

As mentioned, 15,19,23-trimethylthis compound acts as a contact sex pheromone in the tsetse fly, Glossina morsitans. This means that the male fly must physically touch the female to perceive the pheromone and initiate mating behavior. The general signaling pathway for such a contact pheromone is as follows:

-

Contact: A male tsetse fly makes physical contact with a female, typically with his antennae or tarsi, which are equipped with chemosensory sensilla.

-

Perception: The lipophilic pheromone molecule, 15,19,23-trimethylthis compound, present on the female's cuticle, is transferred to chemoreceptors within the male's sensilla.

-

Signal Transduction: The binding of the pheromone to a specific receptor protein triggers a cascade of intracellular events, leading to the depolarization of the sensory neuron.

-

Neural Processing: The electrical signal is transmitted along the axon of the sensory neuron to the antennal lobe and then to higher brain centers, such as the mushroom bodies, where the information is processed.

-

Behavioral Response: The processed signal results in a specific behavioral output, in this case, the initiation of courtship and copulation attempts by the male.

Caption: Signaling pathway of a C37 contact sex pheromone.

Conclusion

This compound and its isomers are significant components of the cuticular hydrocarbon profiles of certain insect species, playing roles in both desiccation resistance and chemical communication. While the identification and quantification of these very long-chain hydrocarbons can be challenging, the detailed protocols provided in this guide offer a robust framework for their study. The specific identification of 15,19,23-trimethylthis compound as a sex pheromone in Glossina morsitans highlights the importance of these molecules in insect behavior and presents them as potential targets for the development of novel pest management strategies. Further research focusing on the quantitative distribution of this compound across a broader range of insect taxa, particularly those from extreme environments, and the elucidation of the specific enzymes involved in the biosynthesis of very long-chain methyl-branched alkanes will undoubtedly provide deeper insights into the chemical ecology of insects and open new avenues for their control.

References

- 1. Understanding Semiochemicals with Emphasis on Insect Sex Pheromones in Integrated Pest Management Programs | Radcliffe's IPM World Textbook [ipmworld.umn.edu]

- 2. The Sex Pheromone Heptacosane Enhances the Mating Competitiveness of Sterile Aedes aegypti Males [inis.iaea.org]

- 3. A volatile sex attractant of tsetse flies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. n-Pentacosane Acts as both Contact and Volatile Pheromone in the tea Weevil, Myllocerinus aurolineatus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mass Spectrometry Analysis of Heptatriacontane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of Heptatriacontane (C37H76), a long-chain saturated hydrocarbon. This document outlines the characteristic fragmentation patterns, presents quantitative mass spectral data, and details a generalized experimental protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS). The information herein is intended to support researchers in the identification and characterization of this compound in various matrices.

Introduction to the Mass Spectrometry of Long-Chain Alkanes

This compound is a linear alkane with the chemical formula C37H76 and a molecular weight of approximately 521.0 g/mol .[1][2][3] The analysis of long-chain alkanes like this compound by mass spectrometry, particularly using electron ionization (EI), results in characteristic fragmentation patterns.[4] Ionization of the molecule leads to the weakening of C-C bonds, which are more susceptible to cleavage than C-H bonds.[5] This results in a series of carbocation fragments.

The mass spectra of unbranched alkanes are characterized by groups of ions separated by 14 Da, corresponding to the loss of successive CH2 groups.[5] While a molecular ion peak ([M]+) may be observed, its abundance is often low, decreasing with increasing molecular weight.[5][6] For long-chain alkanes, the molecular ion can be very faint.[6][7] The fragmentation of the carbon chain can occur at different points, leading to a series of fragment ions with the general formula [CnH2n+1]+.[5]

Quantitative Mass Spectral Data for n-Heptatriacontane

The electron ionization mass spectrum of n-Heptatriacontane is characterized by a series of hydrocarbon fragments. The base peak, the most abundant ion, is typically observed at a mass-to-charge ratio (m/z) of 57, corresponding to the butyl carbocation ([C4H9]+).[6][7][8] The following table summarizes the prominent mass spectral peaks and their relative intensities for n-Heptatriacontane.

| m/z | Relative Intensity (%) | Putative Fragment |

| 43 | 53.8 | [C3H7]+ |

| 55 | 19.7 | [C4H7]+ |

| 56 | 11.1 | [C4H8]+ |

| 57 | 100.0 | [C4H9]+ (Base Peak) |

| 69 | 16.0 | [C5H9]+ |

| 70 | 10.2 | [C5H10]+ |

| 71 | 71.1 | [C5H11]+ |

| 83 | 15.5 | [C6H11]+ |

| 85 | 48.7 | [C6H13]+ |

| 97 | 13.6 | [C7H13]+ |

| 99 | 20.1 | [C7H15]+ |

| 113 | 14.7 | [C8H17]+ |

| 520 | (low abundance) | [C37H76]+ (Molecular Ion) |

Data sourced from the mass spectrum of n-Heptatriacontane.[8]

Experimental Protocol: GC-MS Analysis of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, combining the separation capabilities of GC with the detection power of MS.[9][10] The following is a generalized protocol for the GC-MS analysis of this compound.

3.1. Sample Preparation

-

Dissolution: Dissolve the this compound standard or sample extract in a suitable volatile solvent such as hexane (B92381) or dichloromethane. The concentration should be optimized based on the instrument's sensitivity, typically in the range of 10-100 µg/mL.

-

Filtration: If the sample contains particulate matter, filter it through a 0.22 µm syringe filter to prevent column contamination.

3.2. GC-MS Instrumentation and Parameters

-

Gas Chromatograph: An Agilent 6890 or similar, equipped with a split/splitless injector.

-

Mass Spectrometer: A Waters Quattro micro GC Mass Spectrometer or equivalent, operated in electron ionization (EI) mode.

-

GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating long-chain alkanes.[11]

-

Injector Temperature: 280-300 °C.

-

Injection Mode: Splitless injection is often preferred for trace analysis to maximize the amount of analyte transferred to the column. A typical injection volume is 1 µL.[11]

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[11]

-

Oven Temperature Program:

-

Initial temperature: 60-100 °C, hold for 1-2 minutes.

-

Ramp: Increase the temperature at a rate of 10-20 °C/min to a final temperature of 300-320 °C.

-

Final hold: Hold at the final temperature for 5-10 minutes to ensure elution of the high-boiling point analyte.

-

-

MS Parameters:

3.3. Data Analysis

-

Peak Identification: Identify the peak corresponding to this compound based on its retention time.

-

Mass Spectrum Interpretation: Extract the mass spectrum of the identified peak. Compare the obtained spectrum with a reference library (e.g., NIST) or the quantitative data provided in this guide to confirm the identity of this compound.

-

Quantification: If quantification is required, use an internal standard method with a suitable long-chain alkane of a different chain length for accurate results.

Visualizing the Mass Spectrometry Workflow and Fragmentation

4.1. GC-MS Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

Caption: A flowchart illustrating the GC-MS analysis workflow for this compound.

4.2. Fragmentation Pattern of this compound

The fragmentation of this compound in the mass spectrometer follows a predictable pattern for long-chain alkanes. The initial electron impact removes an electron to form the molecular ion ([M]+•). This high-energy ion then undergoes C-C bond cleavage to produce a series of smaller, more stable carbocations.

Caption: The electron ionization fragmentation pathway of this compound.

Conclusion

The mass spectrometry analysis of this compound, particularly by GC-MS, provides a reliable method for its identification and characterization. The fragmentation pattern, with its characteristic series of alkyl fragments and a prominent base peak at m/z 57, is a key diagnostic feature. By following a well-defined experimental protocol and understanding the principles of alkane fragmentation, researchers can confidently analyze this long-chain hydrocarbon in various scientific applications.

References

- 1. This compound | C37H76 | CID 23598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. Video: Mass Spectrometry: Long-Chain Alkane Fragmentation [jove.com]

- 5. ch.ic.ac.uk [ch.ic.ac.uk]

- 6. GCMS Section 6.9.1 [people.whitman.edu]

- 7. whitman.edu [whitman.edu]

- 8. N-HEPTATRIACONTANE(7194-84-5) MS [m.chemicalbook.com]

- 9. This compound | 7194-84-5 | Benchchem [benchchem.com]

- 10. GC, GC-MS and GC-MS/MS - English [apt-int.com]

- 11. phcogres.com [phcogres.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Heptatriacontane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of heptatriacontane (C₃₇H₇₆), a long-chain alkane. This document details the expected spectral data, outlines experimental protocols for sample analysis, and illustrates the structural correlations of the NMR signals.

Introduction to NMR Spectroscopy of Long-Chain Alkanes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For long-chain alkanes such as this compound, NMR is used to confirm the identity, purity, and structural integrity of the hydrocarbon chain. Due to their simple, repetitive structure, the NMR spectra of n-alkanes are characteristically straightforward, yet they present unique challenges in terms of sample preparation and spectral resolution.

This compound is a linear saturated hydrocarbon with 37 carbon atoms. Its structure consists of two terminal methyl (CH₃) groups and thirty-five internal methylene (B1212753) (CH₂) groups. This simple structure gives rise to a correspondingly simple, yet informative, NMR spectrum.

¹H NMR Spectroscopy of this compound

The ¹H NMR spectrum of this compound is dominated by two main signals corresponding to the methyl and methylene protons.

Expected ¹H NMR Data

The chemical shifts (δ) in ¹H NMR are influenced by the local electronic environment of the protons. In a non-aromatic solvent, the protons of this compound will resonate in the upfield region of the spectrum.

| Proton Type | Structure | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Methyl Protons | CH₃ -CH₂-... | ~ 0.88 | Triplet (t) | 6H |

| Methylene Protons | ...-CH₂ -CH₂ -... | ~ 1.25 | Multiplet (m) | 70H |

Note: The exact chemical shifts can vary slightly depending on the solvent, concentration, and temperature.

The terminal methyl protons appear as a triplet due to coupling with the adjacent methylene protons. The large number of chemically similar internal methylene groups results in a broad, overlapping multiplet. The integration of these signals confirms the ratio of methyl to methylene protons, which is a key indicator of the chain length and purity.

¹³C NMR Spectroscopy of this compound

The ¹³C NMR spectrum provides direct information about the carbon backbone of the molecule. Due to the symmetry of the molecule, not all 37 carbons are chemically equivalent.

Expected ¹³C NMR Data

In a proton-decoupled ¹³C NMR spectrum, each unique carbon environment produces a single peak. For long-chain n-alkanes, the chemical shifts of the carbons near the end of the chain are distinct, while the internal methylene carbons are very similar and often overlap.

| Carbon Atom Position | Expected Chemical Shift (δ, ppm) |

| C1 (CH₃) | ~ 14.1 |

| C2 (CH₂) | ~ 22.7 |

| C3 (CH₂) | ~ 31.9 |

| Internal CH₂ groups (C4-C18) | ~ 29.7 |

| C19 (central CH₂) | ~ 29.7 |

Note: The chemical shifts are based on data for similar long-chain alkanes and may vary slightly.

The resolution of the internal methylene carbon signals can be improved by using high-field NMR spectrometers and specific solvents. However, for routine analysis, a large, intense peak around 29.7 ppm is characteristic of the long methylene chain.

Experimental Protocols

The analysis of this compound by NMR requires careful consideration of its physical properties, namely its waxy, solid nature and poor solubility in many common NMR solvents at room temperature.

1. Sample Preparation

Due to its low solubility, a high-temperature or solid-state NMR approach is often necessary.

-

High-Temperature Solution-State NMR:

-

Weigh approximately 5-10 mg of this compound into a standard 5 mm NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent with a high boiling point, such as tetrachloroethane-d₂, nitrobenzene-d₅, or 1,2,4-trichlorobenzene. Deuterated chloroform (B151607) (CDCl₃) can also be used at elevated temperatures.

-

Carefully heat the NMR tube in a heat gun or a warm sand bath to dissolve the sample. Gentle agitation may be required.

-

Once dissolved, quickly transfer the NMR tube to the pre-heated NMR spectrometer.

-

-

Solid-State NMR:

-

For solid-state NMR, the powdered sample is packed into a zirconia rotor (typically 4 mm or 7 mm).

-

The rotor is then placed in the solid-state NMR probe. Magic Angle Spinning (MAS) is employed to average out anisotropic interactions and obtain high-resolution spectra.

-

2. NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better spectral dispersion. For high-temperature experiments, a variable temperature (VT) unit is required. For solid-state analysis, a dedicated solid-state NMR probe is necessary.

-

¹H NMR Parameters (High-Temperature):

-

Temperature: 60-100 °C (depending on the solvent)

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

-

Number of Scans: 8-16

-

Relaxation Delay: 1-5 seconds

-

Spectral Width: 10-15 ppm

-

-

¹³C NMR Parameters (High-Temperature):

-

Temperature: 60-100 °C

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')

-

Number of Scans: 128-1024 or more, depending on concentration

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0-50 ppm

-

-

¹³C CP/MAS Solid-State NMR Parameters:

-

Spinning Speed: 5-15 kHz

-

Pulse Program: Cross-polarization with magic angle spinning (CP/MAS)

-

Contact Time: 1-5 ms

-

Relaxation Delay: 3-10 seconds

-

Visualization of Structural-Spectral Correlations

The following diagram illustrates the relationship between the structure of this compound and its expected NMR signals.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are characteristic of a long-chain n-alkane, displaying distinct signals for the terminal methyl groups and the internal methylene chain. While spectral acquisition can be challenging due to the compound's physical properties, appropriate experimental protocols, such as high-temperature or solid-state NMR, can provide high-quality data for structural verification and purity assessment. This guide serves as a valuable resource for researchers and professionals working with this compound and other long-chain alkanes.

Synthesis of Linear Heptatriacontane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for linear heptatriacontane (n-C37H76), a long-chain alkane with applications in materials science and as a calibration standard. This document details established synthetic methodologies, including experimental protocols and data presentation, to assist researchers in the preparation of this compound.

Introduction

Linear this compound is a saturated hydrocarbon with the chemical formula C37H76. Its long, unbranched structure imparts specific physical properties, such as a high melting point and low solubility in polar solvents, making it a subject of interest in studies of crystallization, self-assembly, and as a component in complex organic mixtures. The synthesis of high-purity this compound is crucial for accurate physical and chemical characterization and for its use in specialized applications. This guide explores several key synthetic strategies, providing the necessary details for their practical implementation.

Core Synthesis Pathways

Several classical and modern organic synthesis reactions can be employed to construct the 37-carbon backbone of this compound. The choice of method often depends on the availability of starting materials, desired yield and purity, and the scale of the synthesis.

Corey-House Synthesis

The Corey-House synthesis is a powerful method for forming carbon-carbon bonds and is particularly well-suited for the synthesis of unsymmetrical alkanes with high yields.[1][2] The general principle involves the reaction of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.[1][2][3]

Reaction Scheme:

A potential route to this compound via the Corey-House synthesis would involve the reaction of lithium di-n-octadecylcuprate with 1-iodononadecane (B14535206).

Experimental Protocol:

-

Preparation of the Gilman Reagent (Lithium di-n-octadecylcuprate):

-

In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve n-octadecyl lithium in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) at -78 °C.

-

In a separate flask, prepare a slurry of copper(I) iodide (CuI) in the same anhydrous solvent.

-

Slowly add the CuI slurry to the n-octadecyl lithium solution at -78 °C with constant stirring. The reaction mixture will typically change color, indicating the formation of the Gilman reagent.

-

-

Coupling Reaction:

-

To the freshly prepared Gilman reagent, slowly add a solution of 1-iodononadecane in the same anhydrous solvent, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with a nonpolar solvent such as hexane (B92381) or diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate (B86663) or sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purification:

The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethanol (B145695), or by column chromatography on silica (B1680970) gel.

Quantitative Data:

Logical Relationship Diagram:

Caption: Corey-House synthesis pathway for n-heptatriacontane.

Grignard Reagent-Based Synthesis

Grignard reagents are versatile organometallic compounds used for creating new carbon-carbon bonds.[3] The synthesis of a long-chain alcohol, followed by its reduction, can yield the desired long-chain alkane.[4]

Reaction Scheme:

A plausible Grignard-based synthesis of this compound involves the reaction of n-octadecylmagnesium bromide with nonadecanal (B95530), followed by reduction of the resulting secondary alcohol.

Experimental Protocol:

-

Formation of the Grignard Reagent:

-

Activate magnesium turnings in a flame-dried flask under an inert atmosphere.

-

Add a solution of 1-bromooctadecane (B154017) in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The reaction is typically initiated by gentle heating or the addition of a small crystal of iodine.

-

Once the reaction starts, maintain a gentle reflux until all the magnesium has reacted.

-

-

Reaction with Aldehyde:

-

Cool the Grignard reagent solution in an ice bath.

-

Add a solution of nonadecanal in anhydrous ether or THF dropwise with vigorous stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with ether.

-

Combine the organic extracts, wash with water and brine, and dry over an anhydrous drying agent.

-

Evaporate the solvent to yield the crude heptatriacontan-19-ol.

-

-

Reduction of the Alcohol:

-

The secondary alcohol can be reduced to the corresponding alkane through a two-step process: conversion to a tosylate followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH4).[4]

-

Alternatively, a one-pot Wolff-Kishner reduction of a ketone precursor (heptatriacontan-19-one) can be employed.[5]

-

Quantitative Data:

Yields for Grignard reactions are generally good, but the multi-step nature of this pathway may result in a lower overall yield compared to more direct coupling methods.

Experimental Workflow Diagram:

Caption: Workflow for the Grignard synthesis of n-heptatriacontane.

Wittig Reaction

The Wittig reaction is a highly reliable method for forming alkenes from aldehydes or ketones and a phosphonium (B103445) ylide.[4] The resulting long-chain alkene can then be hydrogenated to the corresponding alkane.

Reaction Scheme:

A Wittig-based approach to this compound could involve the reaction of n-octadecyltriphenylphosphonium bromide with nonadecanal to form heptatriacont-18-ene, followed by hydrogenation.

Experimental Protocol:

-

Ylide Preparation:

-

Suspend n-octadecyltriphenylphosphonium bromide in anhydrous THF or diethyl ether in a flame-dried flask under an inert atmosphere.

-

Cool the suspension in an ice bath and add a strong base, such as n-butyllithium or sodium hydride, to generate the ylide (a color change is typically observed).

-

-

Wittig Reaction:

-

To the ylide solution, add a solution of nonadecanal in the same anhydrous solvent dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours to overnight.

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with a nonpolar solvent.

-

Wash the organic layer and dry it over an anhydrous drying agent.

-

Remove the solvent and purify the resulting alkene, typically by column chromatography to remove the triphenylphosphine (B44618) oxide byproduct.

-

-

Hydrogenation:

-

Dissolve the purified heptatriacont-18-ene in a suitable solvent like ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete (monitored by TLC or GC).

-

Filter off the catalyst and remove the solvent to obtain this compound.

-

Quantitative Data:

The Wittig reaction itself generally provides good yields of the alkene. The subsequent hydrogenation is typically a high-yielding reaction.

Signaling Pathway Diagram:

Caption: Wittig reaction pathway to n-heptatriacontane.

Kolbe Electrolysis

Kolbe electrolysis is an electrochemical method that involves the anodic decarboxylation of two carboxylate ions to form a new carbon-carbon bond.[6] This method is particularly useful for the synthesis of symmetrical alkanes.

Reaction Scheme:

To synthesize this compound (an odd-numbered alkane), a mixed Kolbe electrolysis of nonadecanoic acid and octadecanoic acid would be required. However, this would lead to a mixture of three products: hexatriacontane (B166362) (C36), this compound (C37), and octatriacontane (B166382) (C38), necessitating a difficult separation. A more direct, albeit for a symmetrical alkane, would be the electrolysis of nonadecanoic acid to produce hexatriacontane.

Experimental Protocol (for symmetrical coupling):

-

Prepare a solution of the sodium or potassium salt of the carboxylic acid (e.g., sodium nonadecanoate) in a suitable solvent, often a mixture of water and an organic solvent like methanol (B129727) or ethanol to aid solubility.

-

Use platinum or carbon electrodes in an undivided electrolytic cell.

-

Pass a direct current through the solution at a controlled current density.

-

The alkane product, being insoluble in the aqueous medium, will typically separate and can be collected.

-

The product is then isolated and purified.

Quantitative Data:

Yields for Kolbe electrolysis can be variable and are influenced by factors such as current density, solvent, and electrode material.

Experimental Workflow Diagram:

Caption: Workflow for Kolbe electrolysis.